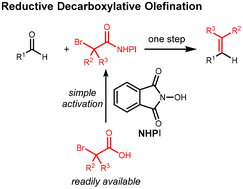Olefination of aldehydes with alpha-halo redox-active esters†
Organic Chemistry Frontiers Pub Date: 2023-12-14 DOI: 10.1039/D3QO01805A
Abstract
Olefin synthesis is a fundamentally important process in organic chemistry. Among the numerous approaches to obtaining olefins such as alcohol/halide eliminations, alkyne-based reductions and additions, pericyclic reactions, metal-mediated cross-couplings, olefin metathesis, etc., carbonyl olefinations are particularly of significance, as exemplified by the Wittig-type reactions. In this report, we describe a new decarboxylative carbonyl olefination in one step with a broad substrate scope under mild conditions by merging an aldehyde and the α-halo carboxylic N-hydroxyphthalimide (NHPI) ester. Mechanistic investigations reveal that this reaction takes place via a tandem nucleophilic addition/reductive E1cb process. The operational simplicity, the ready availability of both starting materials and the versatility of the olefin product demonstrate the potential synthetic utility of this decarboxylative carbonyl olefination.


Recommended Literature
- [1] Correction: Lipid composition modulates the intestine digestion rate and serum lipid status of different edible oils: a combination of in vitro and in vivo studies
- [2] Silver-modified porous polystyrene sulfonate derived from Pickering high internal phase emulsions for capturing lithium-ion
- [3] Photoinduced diradical formation and decay in uncomplexed and metal-bound benzotriazine systems: mechanistic implications to chemically and biologically relevant photochemistry
- [4] Amino-acids and peptides. Part IX. Some neighbouring-group amino–amide and hydroxy–amide interactions
- [5] A graphene/nitrogen-doped carbon nanofiber composite as an anode material for sodium-ion batteries
- [6] An apparent similarity between the mass spectral and thermal reactions of trans-pentafluorocinnamic acid. Synthesis of 5,6,7,8-tetrafluorocoumarin
- [7] Plant natural products with leishmanicidal activity
- [8] Adsorptive removal of uranium(vi) from wastewater using a crosslinked amidoxime-functionalized β-cyclodextrin polymer†
- [9] Grignard metathesis (GRIM) polymerization for the synthesis of conjugated block copolymers containing regioregular poly(3-hexylthiophene)
- [10] Polar 2D hybrid perovskite crystals with intrinsic strong linear dichroism for polarization-sensitive and self-powered detection†

Journal Name:Organic Chemistry Frontiers
Research Products
-
CAS no.: 170643-02-4
-
CAS no.: 156779-05-4
-
CAS no.: 113305-56-9









